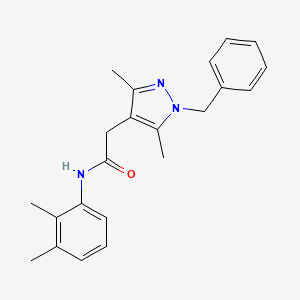
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C₂₂H₂₅N₃O and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide belongs to a class of pyrazole derivatives that have garnered attention due to their potential biological activities, particularly in cancer treatment and autophagy modulation. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O |
| Molecular Weight | 290.38 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C(=O)N(Cc1ccccc1)C(=N)c2cn(c(c2C)C)C |
Antiproliferative Activity
Research has indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies on related compounds have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting that this class of compounds may serve as effective anticancer agents.
- Mechanism of Action :
- mTORC1 Inhibition : The compound appears to inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy, a cellular process that degrades and recycles cellular components.
- Autophagic Flux Disruption : Evidence suggests that the compound disrupts autophagic flux by interfering with mTORC1 reactivation during starvation/refeed conditions. This results in the accumulation of LC3-II and abnormal LC3-labeled punctae within cells, indicating impaired autophagic degradation processes .
Structure-Activity Relationship (SAR)
Preliminary SAR studies indicate that modifications in the pyrazole and acetamide moieties significantly influence biological activity. The presence of specific substituents on the benzyl and dimethylphenyl groups enhances antiproliferative potency and metabolic stability.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Study 1 : A study published in Molecules demonstrated that related compounds exhibited IC50 values below 0.5 µM against MIA PaCa-2 cells, with significant effects on cell cycle progression and apoptosis induction .
- Study 2 : Another research article highlighted the compound's ability to modulate autophagy in cancer cells, suggesting it may act as a dual-action agent by promoting both apoptosis and autophagic cell death .
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications in:
- Cancer therapy as an antiproliferative agent.
- Modulating autophagy in diseases where autophagy plays a protective or detrimental role.
Eigenschaften
IUPAC Name |
2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-9-8-12-21(16(15)2)23-22(26)13-20-17(3)24-25(18(20)4)14-19-10-6-5-7-11-19/h5-12H,13-14H2,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLAYVZGQCKLKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=C(N(N=C2C)CC3=CC=CC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














